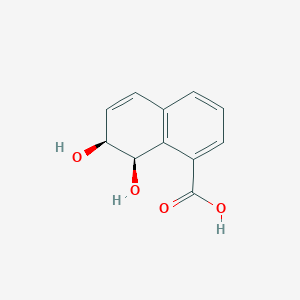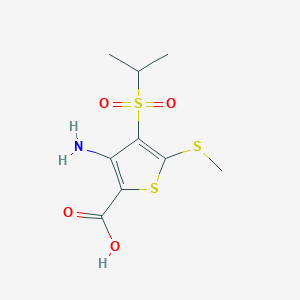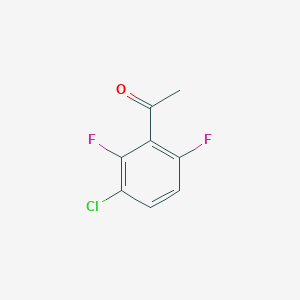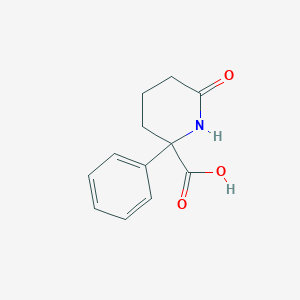![molecular formula C9H17NO B069655 1-[(S)-2-Pyrrolidinyl]cyclopentanol CAS No. 174195-98-3](/img/structure/B69655.png)
1-[(S)-2-Pyrrolidinyl]cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(S)-2-Pyrrolidinyl]cyclopentanol, also known as PCP-OH, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that is known to induce hallucinations and other psychotropic effects. However, unlike PCP, PCP-OH does not possess psychoactive properties and has been found to have potential therapeutic benefits.
Mechanism Of Action
The exact mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is not fully understood. However, it is believed that 1-[(S)-2-Pyrrolidinyl]cyclopentanol acts on the glutamate system in the brain, which is involved in the regulation of mood, cognition, and addiction. 1-[(S)-2-Pyrrolidinyl]cyclopentanol may also modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical And Physiological Effects
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to have a range of biochemical and physiological effects. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can increase the release of dopamine in the brain, which is associated with feelings of pleasure and reward. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol has been found to increase the activity of certain enzymes that are involved in the breakdown of drugs and other substances in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(S)-2-Pyrrolidinyl]cyclopentanol for lab experiments is that it is a non-psychoactive compound, which means that it can be used safely in animal and human studies. Additionally, 1-[(S)-2-Pyrrolidinyl]cyclopentanol is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one of the limitations of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Future Directions
There are several future directions for research on 1-[(S)-2-Pyrrolidinyl]cyclopentanol. One area of interest is the development of new drugs that are based on the structure of 1-[(S)-2-Pyrrolidinyl]cyclopentanol. These drugs may have improved pharmacological properties and may be more effective in the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-[(S)-2-Pyrrolidinyl]cyclopentanol and its effects on the brain and body. This may lead to the development of new treatments for addiction and other neurological disorders.
Synthesis Methods
The synthesis of 1-[(S)-2-Pyrrolidinyl]cyclopentanol involves the reduction of the ketone group in PCP using a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[(S)-2-Pyrrolidinyl]cyclopentanol, which can be purified using various chromatographic techniques.
Scientific Research Applications
1-[(S)-2-Pyrrolidinyl]cyclopentanol has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-[(S)-2-Pyrrolidinyl]cyclopentanol is in the treatment of addiction. Studies have shown that 1-[(S)-2-Pyrrolidinyl]cyclopentanol can reduce drug-seeking behavior in animals and humans, suggesting that it may be a useful tool in the treatment of addiction.
properties
CAS RN |
174195-98-3 |
|---|---|
Product Name |
1-[(S)-2-Pyrrolidinyl]cyclopentanol |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[(2S)-pyrrolidin-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO/c11-9(5-1-2-6-9)8-4-3-7-10-8/h8,10-11H,1-7H2/t8-/m0/s1 |
InChI Key |
QQUKQBYVRHYKMW-QMMMGPOBSA-N |
Isomeric SMILES |
C1CCC(C1)([C@@H]2CCCN2)O |
SMILES |
C1CCC(C1)(C2CCCN2)O |
Canonical SMILES |
C1CCC(C1)(C2CCCN2)O |
synonyms |
Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate](/img/structure/B69587.png)






